Amfetaminil vs. Amphetamine: In Vivo Prodrug Conversion and CNS Availability
Amfetaminil is a prodrug that is rapidly converted to amphetamine in vivo, with less than 2% of the intact molecule detected in circulation [1]. A direct comparative study in rats found that administration of either amfetaminil or amphetamine resulted in nearly identical concentrations of amphetamine in the blood and brain, except for a somewhat higher peak level after direct amphetamine administration [2]. This demonstrates that amfetaminil serves as a prodrug delivery system for amphetamine, with a distinct pharmacokinetic profile.
| Evidence Dimension | In vivo biotransformation to active metabolite |
|---|---|
| Target Compound Data | ≤ 2% intact amfetaminil in blood; >90% of CNS activity attributed to amphetamine [1][3] |
| Comparator Or Baseline | Amphetamine (100% parent compound) |
| Quantified Difference | Amfetaminil is a prodrug; direct amphetamine is the active parent |
| Conditions | In vivo studies in rats and humans using radiolabeled compounds |
Why This Matters
This prodrug property is critical for understanding its unique time-concentration profile and potential for abuse-deterrent formulations, differentiating it from direct-acting stimulants.
- [1] Honecker H. Studies on the CNS-availability of amphetamine from amphetaminil. Int J Clin Pharmacol Biopharm. 1975 Jul;12(1-2):121-8. PMID: 1165132. View Source
- [2] Fernandes M, et al. Comparative pharmacological effects of dl-amphetaminil and dl-amphetamine in the rat. Arzneimittelforschung. 1976;26(2):253-8. PMID: 947209. View Source
- [3] Honecker VH, Coper H. [Stability of amphetaminil. 2. In vivo studies]. Arzneimittelforschung. 1975 Apr;25(4):596-600. PMID: 239734. View Source
